3-Benzoylpicolinic acid 3-Benzoylpicolinic acid 3-Benzoylpyridine-2-carboxylic acid is a pyridine derivative. It is a heterocyclic building block used in chemical synthesis.

Brand Name: Vulcanchem
CAS No.: 64362-32-9
VCID: VC21341286
InChI: InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17)
SMILES: C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol

3-Benzoylpicolinic acid

CAS No.: 64362-32-9

Cat. No.: VC21341286

Molecular Formula: C13H9NO3

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

3-Benzoylpicolinic acid - 64362-32-9

Specification

CAS No. 64362-32-9
Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
IUPAC Name 3-benzoylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17)
Standard InChI Key YERHKEWRHQIXFY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O

Introduction

Chemical Properties and Structure

3-Benzoylpicolinic acid is characterized by its pyridine-based structure with a carboxylic acid group at the 2-position and a benzoyl group at the 3-position. The compound exhibits specific physicochemical properties that make it valuable in various chemical applications.

Physicochemical Properties

The key physicochemical properties of 3-Benzoylpicolinic acid are presented in Table 1:

PropertyValue
CAS Number64362-32-9
IUPAC Name3-benzoylpyridine-2-carboxylic acid
Molecular FormulaC₁₃H₉NO₃
Molecular Weight227.21 g/mol
Melting Point151-155°C (literature)
Boiling Point467.1°C at 760 mmHg
Density1.311 g/cm³
LogP2.01080
AppearanceSolid

Synthesis Methods

Several methods have been developed for the synthesis of 3-Benzoylpicolinic acid, with the Friedel-Crafts acylation being one of the most commonly reported approaches.

Friedel-Crafts Acylation

One of the primary methods for synthesizing 3-Benzoylpicolinic acid involves the reaction of picolinic acid anhydride with dry benzene under Friedel-Crafts conditions using aluminum chloride (AlCl₃) as a catalyst. This reaction results in the acylation of the benzene ring by the picolinic acid derivative .

The reaction can be represented as follows:

  • Picolinic acid anhydride reacts with AlCl₃ to form an activated complex

  • The activated complex undergoes electrophilic attack on benzene

  • The intermediate formed undergoes hydrolysis to yield 3-Benzoylpicolinic acid

This synthetic route has been employed in various studies focusing on the preparation of heterocyclic compounds derived from 3-Benzoylpicolinic acid .

Other Synthetic Approaches

While the literature on alternative synthetic methods for 3-Benzoylpicolinic acid is limited, it's reasonable to infer that other approaches common to the synthesis of aroyl carboxylic acids could be applicable. These might include:

  • Oxidation of appropriate 3-benzylpicolinic acid derivatives

  • Directed metallation followed by benzoylation of picolinic acid derivatives

  • Cross-coupling reactions of halogenated picolinic acid derivatives with appropriate benzoyl precursors

Chemical Reactions and Reactivity

3-Benzoylpicolinic acid demonstrates diverse reactivity patterns, particularly in decarboxylation reactions and cyclization processes, which are significant for its application in organic synthesis.

Decarboxylation Studies

Studies on the decarboxylation of 3-substituted picolinic acids, including 3-Benzoylpicolinic acid, have revealed interesting kinetic and mechanistic insights. In a comparative study of various 3-substituted picolinic acids, it was observed that electron-withdrawing substituents at the 3-position, including the benzoyl group, significantly accelerate the rate of decarboxylation compared to unsubstituted picolinic acid .

The decarboxylation rate constants for various 3-substituted picolinic acids at 150°C are compared in Table 2:

Substituentkₕₐ (s⁻¹)Relative Rate
None (Picolinic acid)1.24 × 10⁻⁵1.0
3-Methyl4.04 × 10⁻⁵3.3
3-Benzoyl4.5 × 10⁻⁴36.3
3-Bromo8.6 × 10⁻⁴ (at 95°C)-

Source: Data adapted from reference

The significantly higher decarboxylation rate for 3-Benzoylpicolinic acid compared to picolinic acid indicates the substantial electronic effect of the benzoyl group on the stability of the carboxyl group. This accelerated decarboxylation is attributed to the electron-withdrawing nature of the benzoyl substituent, which decreases the electron density at the reaction center .

Cyclization Reactions

One of the most significant reactions of 3-Benzoylpicolinic acid is its cyclization with hydrazine hydrate to form 5-phenylpyrido-[3,2-d]pyridazin-8(7H)-one. This reaction proceeds through the initial formation of a hydrazide intermediate, followed by intramolecular cyclization to form the pyridazinone ring system .

The reaction with hydrazine hydrate is typically conducted in n-butanol under reflux conditions for several hours. The resulting pyridazinone derivative can undergo further reactions, such as O-alkylation with ethyl chloroacetate to form ethyl 2-(5-phenylpyrido[2,3-d]pyridazin-8-yloxy)acetate .

These cyclization reactions are particularly valuable in medicinal chemistry for the synthesis of heterocyclic compounds with potential biological activities.

Applications in Research

3-Benzoylpicolinic acid has found applications in various research areas, particularly in coordination chemistry and biological studies.

Metal Complexes

3-Benzoylpicolinic acid serves as an effective ligand in the synthesis of metal complexes, particularly with ruthenium. The compound can coordinate to metal centers through its nitrogen atom and oxygen atoms, forming stable complexes with interesting properties.

One extensively studied complex is [Ru(bpy)₂(bzpic)₂]²⁺, where bpy represents 2,2'-bipyridine and bzpic represents 3-Benzoylpicolinic acid. This complex has been characterized using various spectroscopic techniques and studied for its biological activities .

Anticancer Studies

The ruthenium complex [Ru(bpy)₂(bzpic)₂]²⁺ containing 3-Benzoylpicolinic acid as a ligand has demonstrated significant anticancer activity against SK-MEL-28 melanoma cell lines. In vitro studies have shown promising results regarding the complex's antiproliferative effects .

The IC₅₀ values of the complex against different cell lines are presented in Table 3:

Cell LineIC₅₀ Value (μg/mL)
SK-MEL-28 (melanoma)39.109
Normal L6 cell line55.315

Source: Data from reference

These findings indicate that the [Ru(bpy)₂(bzpic)₂]²⁺ complex exhibits good in vitro antiproliferative effects against SK-MEL-28 melanoma cells with relatively lower cytotoxicity against normal cells. The higher IC₅₀ value for normal L6 cells suggests a degree of selectivity toward cancer cells, which is a desirable property for potential anticancer agents .

DNA Binding Studies

Research has also investigated the DNA binding properties of the [Ru(bpy)₂(bzpic)₂]²⁺ complex, specifically its interaction with E. coli genomic DNA. UV-Visible spectral techniques have been employed to study the binding characteristics of this complex with DNA .

The binding constant (Kₑ) values for different transitions are:

  • Ligand Centered (LC) transition: 1.206 × 10⁴ M⁻¹

  • Metal to Ligand Charge Transfer (MLCT) transition: 6.049 × 10⁴ M⁻¹

These values indicate that the complex binds more effectively with DNA in the MLCT region compared to the LC region. The binding mechanism is primarily attributed to π-π stacking interactions between the aromatic ligands (including 3-Benzoylpicolinic acid) in the complex and the DNA base pairs .

CategoryClassification/Statements
Hazard SymbolsGHS07, Xi (Irritant)
Signal WordWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Risk CodesR36/37/38 - Irritating to eyes, respiratory system, and skin
Safety StatementsS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S36 - Wear suitable protective clothing
WGK Germany3 (severe hazard to waters)

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